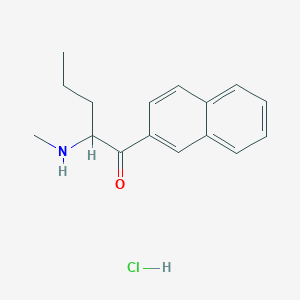
2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRG-3 (hydrochloride): , also known as 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one monohydrochloride, is a substituted cathinone. Substituted cathinones are a class of synthetic stimulants that are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. NRG-3 (hydrochloride) is structurally analogous to pentylone, with the methylenedioxy group replaced by a naphthyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of NRG-3 (hydrochloride) typically involves the following steps:
Formation of the intermediate: The synthesis begins with the reaction of 2-naphthaldehyde with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine.
Acylation: The amine is acylated with a suitable acyl chloride to form the ketone.
Hydrochloride formation: Finally, the ketone is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: : Industrial production methods for NRG-3 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: : NRG-3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Alkylated or acylated derivatives of NRG-3 (hydrochloride)
Scientific Research Applications
NRG-3 (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: Used as an analytical reference standard in forensic toxicology to identify and quantify substituted cathinones in biological samples.
Neuroscience Research: Investigated for its effects on the central nervous system and potential therapeutic applications in treating neurological disorders.
Pharmacology: Studied for its psychostimulant properties and potential use in developing new therapeutic agents.
Mechanism of Action
NRG-3 (hydrochloride) exerts its effects by interacting with the central nervous system. It is believed to act as a psychostimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system .
Comparison with Similar Compounds
NRG-3 (hydrochloride) is structurally similar to other substituted cathinones, such as:
Pentylone: Similar structure but with a methylenedioxy group instead of a naphthyl group.
Methylone: Another substituted cathinone with a methylenedioxy group.
Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.
Uniqueness: : NRG-3 (hydrochloride) is unique due to the presence of the naphthyl group, which may confer different pharmacological properties compared to other substituted cathinones .
Properties
Molecular Formula |
C16H20ClNO |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
2-(methylamino)-1-naphthalen-2-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H |
InChI Key |
ZGCURDBVAZMAEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















